N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE
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Overview
Description
N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE is a synthetic organic compound It is characterized by the presence of a benzothiazole ring, a morpholine moiety, and a dihydro-1,4-dioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The starting materials might include 4-methyl-1,3-benzothiazole, morpholine, and dihydro-1,4-dioxine derivatives. Common synthetic routes could involve:
Formation of the Benzothiazole Ring: This step might involve the cyclization of o-aminothiophenol with acetic acid derivatives.
Attachment of the Morpholine Moiety: This could be achieved through nucleophilic substitution reactions.
Formation of the Dihydro-1,4-Dioxine Ring: This step might involve cyclization reactions under acidic or basic conditions.
Final Coupling and Hydrochloride Formation: The final product is obtained by coupling the intermediates and converting the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the benzothiazole or morpholine rings.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, typically involving controlled temperatures and solvents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might exhibit biological activity, making it a candidate for drug development.
Medicine: Potential therapeutic applications could include its use as an antimicrobial or anticancer agent.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S.ClH/c1-14-3-2-4-16-17(14)20-19(27-16)22(6-5-21-7-9-24-10-8-21)18(23)15-13-25-11-12-26-15;/h2-4,13H,5-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZNKGXSKNROAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=COCCO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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